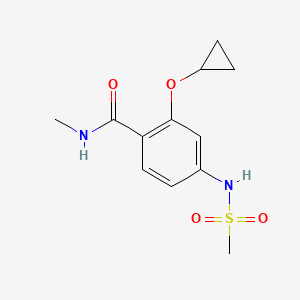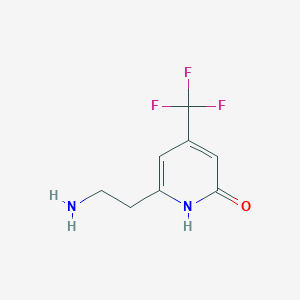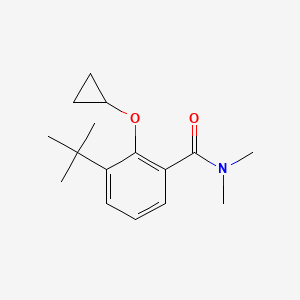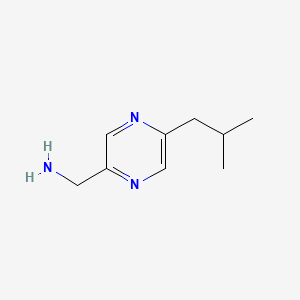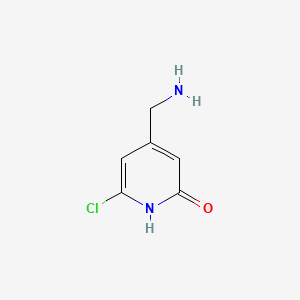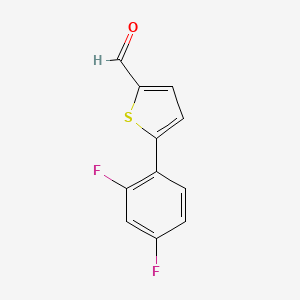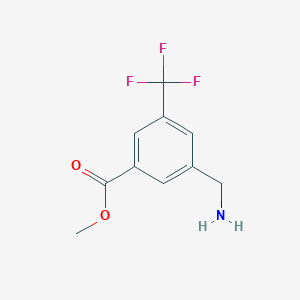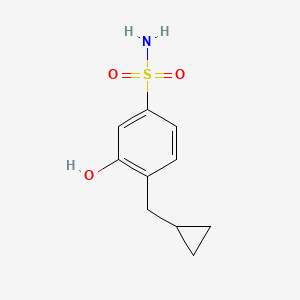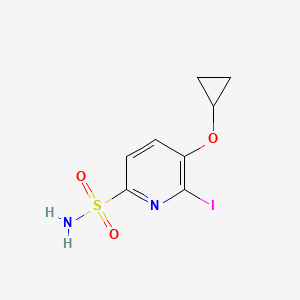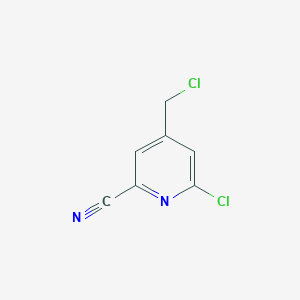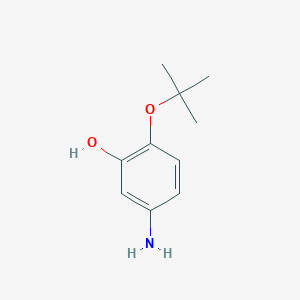
5-Amino-2-(tert-butoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-(tert-butoxy)phenol is an organic compound that features an amino group and a tert-butoxy group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the O-Boc protection of phenol using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a phase transfer catalyst or Lewis acids . The reaction is carried out under mild conditions, often in aqueous media at room temperature .
Industrial Production Methods
the principles of green chemistry and eco-sustainable methods are often applied to optimize the synthesis process, minimizing the use of hazardous reagents and maximizing yield .
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-2-(tert-butoxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the amino group can produce primary amines.
Applications De Recherche Scientifique
5-Amino-2-(tert-butoxy)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Amino-2-(tert-butoxy)phenol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the tert-butoxy group can influence the compound’s solubility and reactivity. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-2-hydroxyphenol: Lacks the tert-butoxy group, which affects its solubility and reactivity.
2-(tert-butoxy)phenol: Lacks the amino group, which limits its applications in biological systems.
5-Amino-2-methoxyphenol: The methoxy group provides different steric and electronic effects compared to the tert-butoxy group.
Uniqueness
5-Amino-2-(tert-butoxy)phenol is unique due to the presence of both the amino and tert-butoxy groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and interactions in various chemical and biological contexts.
Propriétés
Formule moléculaire |
C10H15NO2 |
|---|---|
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
5-amino-2-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C10H15NO2/c1-10(2,3)13-9-5-4-7(11)6-8(9)12/h4-6,12H,11H2,1-3H3 |
Clé InChI |
QGKLRXGZKOITLW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=C(C=C(C=C1)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



